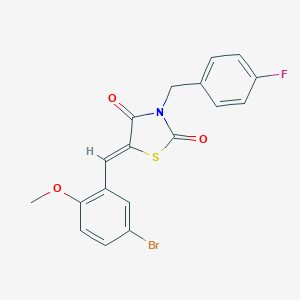![molecular formula C20H14BrClN2O4 B302225 methyl 4-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-2-chlorobenzoate](/img/structure/B302225.png)
methyl 4-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a benzoate ester, and a hydrazinylidene moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-2-chlorobenzoate typically involves multiple steps, including the formation of the furan ring, the introduction of the benzoate ester, and the coupling of the hydrazinylidene group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoate Ester: Esterification reactions are used to introduce the benzoate group.
Coupling of the Hydrazinylidene Group: This step may involve the use of coupling reagents and catalysts to form the desired hydrazinylidene linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl and chlorobenzoate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinylidene derivatives and benzoate esters with varying substituents. Examples include:
- Methyl 4-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate
- Ethyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate
Uniqueness
The uniqueness of methyl 4-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-2-chlorobenzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H14BrClN2O4 |
|---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
methyl 4-[5-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]furan-2-yl]-2-chlorobenzoate |
InChI |
InChI=1S/C20H14BrClN2O4/c1-27-20(26)16-7-5-12(10-17(16)22)18-8-6-15(28-18)11-23-24-19(25)13-3-2-4-14(21)9-13/h2-11H,1H3,(H,24,25)/b23-11+ |
InChI Key |
DSAQDOCUIFBFGR-FOKLQQMPSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)Br)Cl |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)Br)Cl |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B302142.png)

![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)
![(5Z)-5-{[1-(3-CHLORO-2-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302147.png)
![(5Z)-5-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302148.png)
![(5Z)-5-{[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302151.png)
![(5Z)-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302153.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![(5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302155.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![(5Z)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302163.png)

